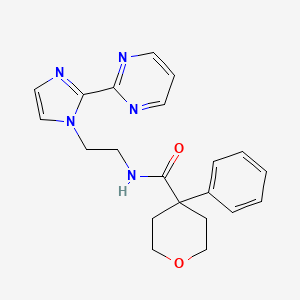
2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “2-(3-Chloro-4-fluorophenoxy)acetic acid” and “2-(4-chloro-3-fluorophenoxy)acetic acid” which are known compounds12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of a halogenated benzene derivative with a fluorinated benzene derivative2.Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” is not readily available. However, based on its name, it likely contains a benzene ring with chlorine and fluorine substitutions, and an aldehyde group34.Chemical Reactions Analysis
Specific chemical reactions involving “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not available in the literature. However, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not readily available. However, a related compound, “2-(4-chloro-3-fluorophenoxy)acetic acid”, is a solid at room temperature, has a molecular weight of 204.58, and a purity of 95%2.Aplicaciones Científicas De Investigación
Synthesis Methods : Several studies have focused on synthesizing fluorobenzaldehyde derivatives, including 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde. For instance, a study by Yoshida and Kimura (1988) discussed the synthesis of various fluorobenzaldehydes from chlorobenzaldehydes using potassium fluoride, highlighting a convenient and effective method for producing these compounds (Yoshida & Kimura, 1988).
Key Intermediates in Herbicide Production : Zhou Yu (2002) demonstrated the use of a similar compound in the synthesis of key herbicide intermediates. This study underscores the importance of such fluorobenzaldehyde derivatives in the agricultural chemical industry (Zhou Yu, 2002).
Pharmaceutical Intermediates : The compound has been used as an intermediate in synthesizing various pharmaceutical compounds. For example, Jagadhani, Kundlikar, and Karale (2015) reported using fluorobenzaldehydes in creating benzothiazepines, which are important in medical research (Jagadhani, Kundlikar, & Karale, 2015).
Polymer Synthesis : Pimpha, Tantayanon, and Harris (2004) discussed using fluorinated benzaldehydes in synthesizing novel poly(aryl ether) polymers, highlighting the compound's role in advanced materials research (Pimpha, Tantayanon, & Harris, 2004).
Antimicrobial Properties : A study by Jagadhani, Kundalikar, and Karale (2014) explored the antimicrobial properties of compounds synthesized from fluorobenzaldehydes, demonstrating its potential in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Chemical Analysis and Sensing : Research by Liu et al. (2015) demonstrated the use of fluorobenzaldehyde derivatives in developing chemosensors for detecting fluoride ions, showing the compound's utility in analytical chemistry (Liu et al., 2015).
Safety And Hazards
The safety and hazards of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not known. However
Propiedades
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-3-2-10(6-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMIPDUWHZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

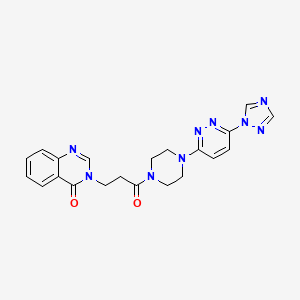
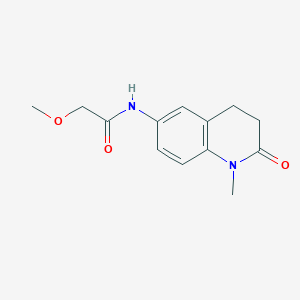
![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)
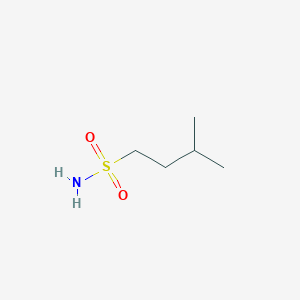
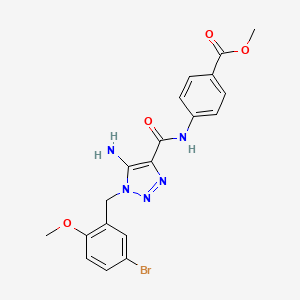
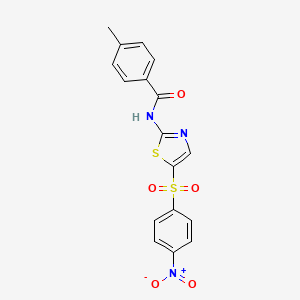
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)
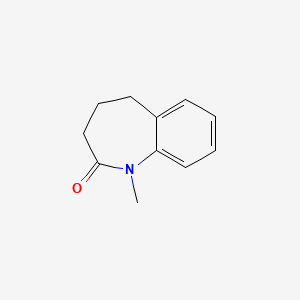
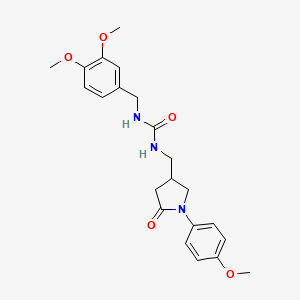
![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)
